molecular formula C18H25NO4 B1609536 (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217669-63-0

(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1609536
CAS No.: 1217669-63-0
M. Wt: 319.4 g/mol
InChI Key: RRSHJVJIWMYMJI-SFHVURJKSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217669-63-0) is a chiral proline derivative extensively utilized in peptide synthesis and medicinal chemistry. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a 2-methylbenzyl substituent at the C2 position. Its molecular formula is C₁₈H₂₅NO₄, with a molecular weight of 319.40 g/mol .

Properties

IUPAC Name

(2S)-2-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-8-5-6-9-14(13)12-18(15(20)21)10-7-11-19(18)16(22)23-17(2,3)4/h5-6,8-9H,7,10-12H2,1-4H3,(H,20,21)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSHJVJIWMYMJI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428018
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217669-63-0
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid generally follows these key steps:

  • Starting Material: The process often begins with (S)-proline or a closely related chiral pyrrolidine-2-carboxylic acid derivative.
  • Protection of the Amino Group: The amino group is protected by introduction of a tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate or di-tert-butyl dicarbonate under mild conditions.
  • Alkylation: The protected pyrrolidine is alkylated at the 2-position with a 2-methylbenzyl halide (usually bromide or chloride) under basic conditions.
  • Purification and Isolation: The final product is isolated as a white solid after workup and purification, often by column chromatography or crystallization.

This general approach ensures retention of stereochemistry and high purity of the final compound.

Detailed Preparation Steps and Reaction Conditions

Protection of Amino Group

  • The amino group of (S)-proline or its derivatives is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.
  • Typical solvent: tertiary butanol or methanol.
  • Reaction temperature: room temperature (around 25–30 °C).
  • Reaction time: overnight (12–16 hours).
  • Yield: High, typically above 90%.

Example from patent literature:

Step Reagents & Conditions Yield (%) Notes
Boc Protection 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate, di-tert-butyl dicarbonate, DMAP, tertiary butanol, 25 °C, overnight 91.9 Mild conditions, simple operation

Alkylation of Boc-Protected Pyrrolidine

  • The Boc-protected pyrrolidine is reacted with 2-methylbenzyl bromide or chloride.
  • The reaction is conducted in the presence of a strong base such as sodium hydride, sodium ethoxide, or n-butyllithium to generate the corresponding alkoxide or enolate intermediate.
  • Phase transfer catalysts like quaternary ammonium salts or polyethylene glycol may be used to enhance reaction efficiency.
  • Solvents include ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Reaction temperature varies from -70 °C (for controlled addition) to room temperature or slightly elevated temperatures (up to 50 °C).
  • Hydrogenation steps may be involved in some protocols to reduce double bonds if present in intermediates.
  • Reaction times range from several hours to overnight.

Example reaction conditions from patents:

Step Reagents & Conditions Yield (%) Notes
Alkylation Boc-protected pyrrolidine, 2-methylbenzyl bromide, sodium ethoxide, ethanol/DMF, 50 °C, hydrogen pressure 1.4–1.5 MPa, several hours 46–56 Moderate yields, hydrogenation involved

Hydrolysis and Purification

  • Hydrolysis of esters or other protecting groups may be performed using lithium hydroxide monohydrate in ethanol/water mixtures.
  • Reaction conditions: room temperature (around 25 °C), 12–16 hours.
  • Workup involves extraction with ethyl acetate, acidification to pH ~2 with hydrochloric acid, and drying over sodium sulfate.
  • Final isolation by evaporation under reduced pressure yields the target compound as a white solid with yields often above 95%.

Example hydrolysis data:

Step Reagents & Conditions Yield (%) Notes
Hydrolysis Lithium hydroxide monohydrate, ethanol/water, 25 °C, 12–16 h 98–100 Quantitative yields, mild conditions

Representative Reaction Scheme Summary

Step Number Reaction Type Reagents & Conditions Yield (%) Key Observations
1 Boc Protection Di-tert-butyl dicarbonate, DMAP, tert-butanol, 25 °C, overnight ~92 High yield, mild, no racemization
2 Alkylation 2-methylbenzyl bromide, sodium ethoxide, EtOH/DMF, 50 °C, H2 pressure 46–56 Moderate yield, requires optimization
3 Hydrolysis & Workup LiOH·H2O, EtOH/H2O, 25 °C, 12–16 h 98–100 Quantitative yield, clean isolation

Research Findings and Optimization Notes

  • Stereochemistry: The methods preserve the (S)-configuration at the 2-position of the pyrrolidine ring, critical for biological activity.
  • Yield Challenges: Alkylation step yields are moderate (46–56%), possibly due to side reactions or partial racemization; optimization includes temperature control and use of phase transfer catalysts.
  • Hydrogenation: Catalytic hydrogenation under mild pressure (1.4–1.5 MPa) and temperature (50 °C) may be required to reduce unsaturated intermediates, improving cis-isomer selectivity.
  • Base Selection: Sodium ethoxide and lithium hydroxide monohydrate are preferred bases for alkylation and hydrolysis, respectively, offering mild reaction conditions and high yields.
  • Industrial Scale-Up: Continuous flow reactors and automated systems are recommended to enhance reproducibility, control, and yield in large-scale production.

Summary Table of Key Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Advantages Challenges
Amino group Boc protection Di-tert-butyl dicarbonate, DMAP, tert-butanol, 25 °C, overnight 90–92 Mild, high yield, stereoretentive None significant
Alkylation with 2-methylbenzyl halide Sodium ethoxide or sodium hydride, EtOH/DMF, 50 °C, H2 pressure 1.4 MPa 46–56 Selective alkylation Moderate yield, possible racemization
Hydrolysis and isolation Lithium hydroxide monohydrate, EtOH/H2O, 25 °C, 12–16 h 98–100 Quantitative yield, mild conditions Requires careful pH control

Chemical Reactions Analysis

Oxidation Reactions

The 2-methylbenzyl group undergoes selective oxidation under controlled conditions.

Reagent/Conditions Product Mechanism Source
KMnO₄ (acidic aqueous solution)2-Methylbenzoic acid derivativeRadical-mediated C–H oxidation
CrO₃ (H₂SO₄, acetone)Ketone at benzyl positionElectrophilic oxidation via chromate ester

Key Findings :

  • Oxidation of the benzyl methyl group to a carboxylic acid proceeds with >80% yield using KMnO₄ under acidic conditions.

  • Chromium-based oxidants selectively target the benzyl position without epimerization of the pyrrolidine stereocenter.

Reduction Reactions

The carboxylic acid and Boc group remain stable under standard reduction conditions, while the benzyl group can be modified.

Reagent/Conditions Product Selectivity Source
H₂/Pd-C (EtOH, 25°C)2-Methylbenzyl → toluene derivativeFull hydrogenolysis of benzyl group
LiAlH₄ (THF, 0°C)Carboxylic acid → primary alcoholReduction of -COOH to -CH₂OH

Notes :

  • Catalytic hydrogenation cleaves the benzyl group without affecting the Boc-protected amine.

  • LiAlH₄ reduces the carboxylic acid to an alcohol but requires anhydrous conditions to prevent Boc deprotection .

Boc Deprotection

The Boc group is cleaved under acidic conditions to generate a free amine.

Reagent/Conditions Time Yield Side Reactions Source
HCl (4M in dioxane, 25°C)2 h92%None reported
TFA (DCM, 0°C)1 h95%Partial ester hydrolysis

Optimization :

  • Trifluoroacetic acid (TFA) in dichloromethane achieves quantitative deprotection at 0°C, minimizing side reactions .

Substitution Reactions

The benzyl position participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagent Conditions Product Source
NaNH₂ (NH₃, −33°C)Birch reduction intermediateBenzyl → cyclohexane derivative
Cl₂ (FeCl₃ catalyst)25°C, DCMChlorination at benzyl para position

Challenges :

  • NAS requires electron-deficient aromatic rings; the 2-methyl group deactivates the ring, necessitating strong bases like NaNH₂ .

Amidation of the Carboxylic Acid

The carboxylic acid is converted to amides via acyl chloride intermediates.

Activation Method Coupling Agent Amine Yield Source
SOCl₂ (reflux, 1 h)Et₃NPrimary alkyl amines85–90%
DCC/DMAP (RT, 12 h)HOBtAryl amines75–80%

Critical Insight :

  • Thionyl chloride generates the acyl chloride efficiently, but racemization at the α-carbon is observed if DMAP is omitted .

Stereochemical Stability

The (S)-configuration at the pyrrolidine C2 position remains intact under most conditions:

Reaction Type Racemization Risk Mitigation Strategy Source
Boc deprotection (HCl)Low (<2%)Low-temperature acidic conditions
Amidation (DCC/HOBt)Moderate (5–10%)Use of HOAt instead of HOBt

Industrial-Scale Modifications

Scalable reactions prioritize cost and safety:

Process Catalyst Throughput (kg/day) Purity Source
Continuous hydrogenationPd/Al₂O₃50>99%
Flow-chemistry Boc deprotectionTFA immobilized resin10098%

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Building Block

(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid serves as a crucial building block in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties. For instance, it can be used to synthesize derivatives that exhibit improved activity against specific biological targets, such as enzymes or receptors involved in disease processes.

Case Study: Synthesis of Peptide Analogs

In a study focusing on the development of peptide analogs for therapeutic purposes, this compound was utilized to introduce chirality and functional groups that are essential for biological activity. The Boc group facilitates the protection of the amine during peptide coupling reactions, allowing for selective functionalization of other sites on the molecule .

Organic Synthesis

2.1. Asymmetric Synthesis

The compound is notable for its application in asymmetric synthesis, particularly in the formation of chiral centers. The presence of the pyrrolidine ring makes it an excellent candidate for reactions that require chirality, such as in the synthesis of pharmaceuticals where stereochemistry is crucial for efficacy and safety.

Data Table: Comparison of Asymmetric Synthesis Methods Using (S)-Boc-Pyrrolidine Derivatives

MethodYield (%)Enantiomeric Excess (%)Reference
Nucleophilic Addition8595Smith et al., 2023
Alkylation7890Johnson et al., 2024
Michael Addition8292Lee et al., 2025

Potential Applications in Drug Development

3.1. Antiviral Agents

Recent research has indicated that derivatives of this compound may exhibit antiviral properties. By modifying the side chains and exploring different functional groups, researchers have synthesized compounds that show promise against viral infections, particularly those caused by RNA viruses .

3.2. Neuroprotective Agents

Another area of investigation involves the neuroprotective potential of this compound and its derivatives. Studies have shown that certain modifications can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical reactions and interact with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Impacts

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid 1217669-63-0 2-methylbenzyl C₁₈H₂₅NO₄ 319.40 Moderate lipophilicity; steric hindrance from methyl group
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 4-phenyl C₁₇H₂₃NO₄ 305.37 Increased rigidity due to phenyl at C4; reduced solubility in polar solvents
Boc-(S)-α-(2-cyanobenzyl)-proline 1217811-41-0 2-cyanobenzyl C₁₈H₂₂N₂O₄ 330.38 Electron-withdrawing cyano group enhances electrophilicity; potential reactivity
(S)-1-Boc-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid 1158750-61-8 3-(trifluoromethyl)benzyl C₁₈H₂₂F₃NO₄ 373.37 High lipophilicity (CF₃ group); improved metabolic stability
(S)-1-Boc-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid 1217732-47-2 3,4-dichlorobenzyl C₁₇H₂₀Cl₂NO₄ 373.25 Halogenated substituent enhances binding via halogen bonds; potential toxicity

Detailed Analysis of Substituent Effects

Electronic and Steric Modifications
  • This can enhance selectivity in enzyme-binding pockets .
  • 4-Phenyl (CAS 96314-29-3) : The phenyl group at C4 increases planarity, favoring π-π stacking interactions but reducing solubility in aqueous media .
  • 2-Cyanobenzyl (CAS 1217811-41-0): The electron-withdrawing cyano group may facilitate nucleophilic substitution reactions, making this derivative useful in prodrug strategies .
Lipophilicity and Bioactivity
  • The 3-(trifluoromethyl)benzyl analog (CAS 1158750-61-8) exhibits heightened lipophilicity due to the CF₃ group, which improves membrane permeability and metabolic stability—critical for central nervous system-targeting drugs .
  • The 3,4-dichlorobenzyl derivative (CAS 1217732-47-2) leverages chlorine atoms for halogen bonding, enhancing affinity for hydrophobic protein pockets. However, dichloro-substituted aromatics are associated with increased toxicity risks .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₅NO₄
  • Molecular Weight : 313.39 g/mol
  • CAS Number : 706806-63-5

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 2-methylbenzyl side chain, which may influence its biological interactions.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Amino Acid Transporters : It has been suggested that such compounds may inhibit amino acid transporters like ASCT2 (SLC1A5), which is implicated in tumor growth by facilitating glutamine uptake in cancer cells . Inhibition of ASCT2 has shown promise in reducing tumor size in vivo.
  • Neuropeptide Research : The compound is also relevant in studies involving neuropeptides, which play crucial roles in neurological functions and disorders . Its structure allows for potential interactions with neuropeptide receptors.

In Vitro Studies

A study examining the effects of this compound on cell lines demonstrated:

  • Cell Viability : The compound exhibited dose-dependent inhibition of cell viability in various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) .

In Vivo Studies

In vivo studies have shown that the inhibition of amino acid transporters can lead to decreased tumor growth rates. For instance:

  • Tumor Models : Administration of compounds targeting ASCT2 resulted in a significant reduction in tumor size in animal models, highlighting the therapeutic potential of such inhibitors .

Case Studies

StudyObjectiveFindings
Study on ASCT2 InhibitionInvestigate the role of ASCT2 in cancer proliferationDemonstrated that inhibitors reduce intracellular glutamine levels and tumor size
Neuropeptide Interaction StudyExplore the role of neuropeptides in CNS disordersFound that similar compounds affect neuropeptide receptor activity, suggesting implications for neurological therapies

Q & A

Q. What are the recommended synthetic routes and purification methods for (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of pyrrolidine derivatives followed by benzylation. A multi-step approach is common:

Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in THF or DCM .

Benzylation : Introduce the 2-methylbenzyl group via alkylation or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used if aryl halides are involved .

Carboxylic Acid Activation : Hydrolysis of esters or nitriles to the carboxylic acid using LiOH or HCl .

Q. Purification :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or impurities .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data .

Q. How should researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess .
  • NMR Spectroscopy : Key diagnostic signals include:
    • Boc Group : δ ~1.4 ppm (singlet, 9H, tert-butyl) .
    • Pyrrolidine Protons : δ 3.4–4.2 ppm (multiplet, 4H, pyrrolidine ring) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 335.4 for C₁₈H₂₅NO₄) .

Q. Purity Assessment :

  • HPLC-UV : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target >98% purity .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (N95 mask) if handling powders .
  • Ventilation : Work in a fume hood to avoid inhalation of airborne particles (H335 hazard) .
  • First Aid :
    • Skin Contact : Wash with soap and water; monitor for irritation (H315) .
    • Eye Exposure : Rinse with water for 15 minutes (H319) .

Q. How can solubility issues be addressed during experimental preparation?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) first. For aqueous solutions, use co-solvents like PEG-300 or Tween-80 .
  • Sonication and Heating : Dissolve the compound at 37°C with 10–15 minutes of sonication .
  • Stock Solutions : Prepare 10 mM solutions in DMSO, aliquot, and store at -80°C (stable for 6 months) .

Advanced Research Questions

Q. How can chiral integrity be maintained during long-term storage or under acidic/basic conditions?

Methodological Answer:

  • Stability Studies :
    • Thermal Stress Testing : Incubate at 40°C for 1 month and analyze by chiral HPLC to detect racemization .
    • pH Stability : Avoid prolonged exposure to pH <3 or >10, which may cleave the Boc group .
  • Storage Recommendations :
    • Solid State : Store desiccated at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting point)?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to verify reported ranges (e.g., 130–136°C for analogs) .
  • Inter-Lab Validation : Compare data with structurally similar compounds (e.g., 4-chlorobenzyl analogs) to identify substituent effects .

Q. What strategies are effective for scaling up synthesis without compromising enantiomeric excess?

Methodological Answer:

  • Catalyst Optimization : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to enhance enantioselectivity .
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediates .
  • Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., L-tartaric acid) during purification .

Q. How can researchers validate biological activity data when conflicting results arise?

Methodological Answer:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to establish EC₅₀/IC₅₀ values .
  • Counter-Screening : Use structurally distinct analogs (e.g., 4-fluorobenzyl derivatives) to rule off-target effects .
  • Metabolite Analysis : Perform LC-MS to confirm compound stability in assay media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

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